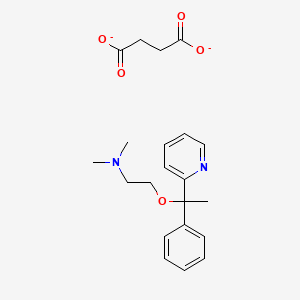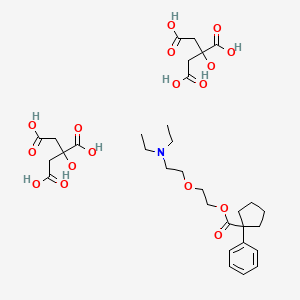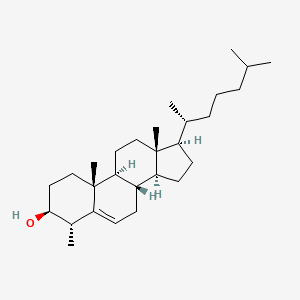![molecular formula C26H28O16 B11935470 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schaftoside is a flavonoid compound, specifically a flavone-C-glycoside, known for its diverse biological activities. It is commonly found in various plants, including rice and traditional Chinese medicinal herbs. Schaftoside has gained attention for its potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 and cerebral ischemia-reperfusion injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Schaftoside can be synthesized through a series of glycosylation reactions. The biosynthesis of schaftoside involves the sequential action of two C-glucosyltransferases (CGTs). The first enzyme, CGTa, catalyzes the C-glucosylation of the 2-hydroxyflavanone aglycone, while the second enzyme, CGTb, catalyzes the C-arabinosylation of the mono-C-glucoside .
Industrial Production Methods
Industrial production of schaftoside typically involves extraction from natural sources such as rice and other plants. The extraction process may include steps like solvent extraction, column chromatography, and crystallization to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Schaftoside undergoes various chemical reactions, including glycosylation, oxidation, and interaction with proteins. The glycosylation pathway involves the addition of sugar moieties to the flavonoid backbone, while oxidation reactions can modify the hydroxyl groups on the flavonoid structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of schaftoside include glycosyltransferases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes and reagents .
Major Products Formed
The major products formed from the reactions involving schaftoside include various glycosylated derivatives and oxidized forms of the compound. These products can exhibit different biological activities and properties depending on the specific modifications .
Applications De Recherche Scientifique
Mécanisme D'action
Schaftoside exerts its effects through various molecular targets and pathways. In the context of COVID-19, it inhibits the 3CL pro and PL pro proteases of the SARS-CoV-2 virus, thereby preventing viral replication. Additionally, it enhances the immune response of host cells . In cerebral ischemia-reperfusion injury, schaftoside activates the AMPK/mTOR pathway, promoting autophagy and reducing apoptosis and inflammation . It also interacts with the NlCDK1 protein in rice, contributing to plant defense against pests .
Comparaison Avec Des Composés Similaires
Schaftoside is structurally similar to other flavonoid glycosides such as isoschaftoside, violanthin, and isoviolanthin. These compounds share similar glycosylation patterns but differ in the specific sugar moieties attached to the flavonoid backbone . Schaftoside is unique in its dual glycosylation pattern, with both glucose and arabinose moieties, which contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds
Isoschaftoside: A flavonoid glycoside with similar biological activities but different glycosylation patterns.
Violanthin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Isoviolanthin: A closely related compound with similar molecular structure and biological activities
Schaftoside’s unique glycosylation pattern and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Propriétés
Formule moléculaire |
C26H28O16 |
|---|---|
Poids moléculaire |
596.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)41-23-17(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-22(14)24(21(23)37)42-25-19(35)15(31)11(30)7-38-25/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1 |
Clé InChI |
NIABBGMPPWXWOJ-JQSBCWDXSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](C(O1)OC2=C3C(=C(C(=C2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)



![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

